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Compound of Interest

Compound Name: 3-(methoxymethoxy)azetidine

CAS No.: 1697121-19-9

Cat. No.: B6146523

Get Quote

Azetidines offer a smaller steric footprint and lower lipophilicity (logD) compared to traditional

six-membered rings like piperidines or morpholines, while maintaining a favorable basicity

profile[2]. The inclusion of a methoxymethoxy (MOM) ether at the 3-position of the azetidine

ring serves a dual purpose:

Synthetic Shielding: It acts as a robust protecting group for the secondary alcohol during

harsh cross-coupling or strongly basic reactions.

Pharmacophore Probing: In late-stage lead optimization, the MOM group can be deliberately

retained as a hydrogen-bond acceptor to probe target binding pockets or modulate the

metabolic soft spots of the molecule.

Table 1: Quantitative Physicochemical Data for 3-(Methoxymethoxy)azetidine
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Property Value
Structural / Synthetic
Implication

CAS Number 1697121-19-9[1]
Unique registry identifier for

procurement and IP filing.

Molecular Formula C5H11NO2[1]
High Fsp3 content contributes

to 3D structural complexity.

Molecular Weight 117.15 g/mol [1]

Low molecular weight allows

for fragment-based drug

design (FBDD).

SMILES O(C)COC1CNC1[3]

Defines the ether linkage and

the secondary amine reactive

site.

Boiling Point 135.7±30.0 °C (Predicted)[1]

Indicates volatility; requires

careful handling during solvent

evaporation.

Density 1.03±0.1 g/cm³ (Predicted)[1]

Relevant for volumetric

measurements in liquid

handling.

pKa (Amine) 9.45±0.40 (Predicted)[1]

Highly basic and nucleophilic;

excellent participant in SNAr

reactions.

The Causality of Experimental Choices in Scaffold
Decoration
Why Choose the MOM Ether?
When functionalizing the azetidine nitrogen via transition-metal-catalyzed cross-coupling (e.g.,

Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) onto a heteroaryl core, a free

azetidin-3-ol can poison palladium catalysts or undergo competitive O-arylation.

Standard protecting groups often fail in complex drug synthesis:
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Benzyl (Bn) Ethers: Require hydrogenolysis (Pd/C, H2) for removal, which is incompatible

with halogenated or alkene-containing drug scaffolds.

Silyl Ethers (e.g., TBS): Prone to premature cleavage under fluoride or strongly basic

conditions.

The MOM ether is selected because it is exceptionally stable to strong bases, nucleophiles,

and organometallic reagents. Crucially, it can be cleanly cleaved under specific acidic

conditions (e.g., HCl in dioxane or TFA/DCM) that leave the rest of the molecule intact.
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Caption: Strategic integration of the 3-(MOM)azetidine motif in lead optimization.

Validated Experimental Protocols
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To ensure reproducibility and scientific integrity, the following protocols are designed as self-

validating systems. They incorporate in-process controls (IPC) to verify reaction progress and

explain the causality behind reagent selection.

Protocol 1: N-Arylation of 3-(Methoxymethoxy)azetidine
via SNAr
This protocol describes the attachment of the azetidine building block to a heteroaryl chloride

(e.g., a pyrimidine core common in kinase inhibitors)[4].

Preparation: In an oven-dried flask under nitrogen, dissolve the heteroaryl chloride (1.0 eq)

and 3-(methoxymethoxy)azetidine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF)

(0.2 M concentration).

Causality: DMF is a highly polar aprotic solvent that stabilizes the transition state of the

SNAr reaction, accelerating the substitution.

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room

temperature.

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during

the reaction, preventing the protonation and subsequent deactivation of the azetidine

amine.

Heating & IPC: Heat the reaction mixture to 80 °C. Monitor the reaction via LCMS every 2

hours. The system is self-validating when the starting heteroaryl chloride peak disappears

and the product mass [M+H]+ becomes the dominant signal.

Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with

saturated aqueous NaHCO3 and brine (3x).

Causality: Multiple brine washes are critical to partition the high-boiling DMF into the

aqueous phase, leaving the pure product in the organic layer.

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under

reduced pressure. Purify via flash column chromatography.
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Protocol 2: Orthogonal MOM Cleavage to Reveal
Azetidin-3-ol
Once the azetidine is appended to the drug scaffold, the MOM group is often removed to

expose the free alcohol for target engagement (e.g., hydrogen bonding with the kinase hinge

region)[5],[4].

Preparation: Dissolve the MOM-protected intermediate in anhydrous dichloromethane (DCM)

(0.1 M).

Acidic Cleavage: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 eq)

dropwise.

Causality: TFA provides the necessary protonation of the MOM ether oxygen to initiate the

formation of the oxonium ion intermediate, leading to the release of formaldehyde and

methanol.

Scavenging (Optional but Recommended): Add a scavenger such as ethanethiol or

triisopropylsilane (TIPS) (2.0 eq).

Causality: The cleavage of a MOM group generates formaldehyde, which can react with

nucleophilic sites on the drug scaffold. A scavenger traps the formaldehyde, preventing

unwanted polymerization or side reactions.

Monitoring & Quenching: Stir at room temperature until TLC/LCMS indicates complete

consumption of the starting material. Quench carefully by pouring the mixture into ice-cold

saturated aqueous NaHCO3 until the pH reaches ~8.

Extraction: Extract with DCM, dry over Na2SO4, and concentrate to yield the free azetidin-3-

ol derivative.
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Caption: Synthetic workflow from scaffold decoration to final API deprotection.

Applications in Targeted Therapeutics
The utility of functionalized azetidines is heavily documented in the development of targeted

therapies. For instance, azetidine-3-ol derivatives have been critical in the optimization of MEK

inhibitors for proliferative diseases (such as cancer)[5] and JAK1/JAK3 inhibitors for immuno-

inflammatory conditions like rheumatoid arthritis and Crohn's disease[4].

In these architectures, the 3-(methoxymethoxy)azetidine building block acts as the perfect

nucleophilic handle to append an sp3-rich, water-soluble motif onto pyrimidine or

pyrrolopyridine cores[4]. By utilizing the MOM-protected variant, chemists can push the

molecule through aggressive late-stage functionalizations without compromising the integrity of

the crucial C3-oxygen vector.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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